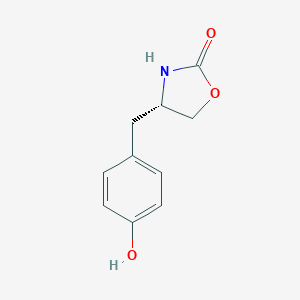

(S)-(-)-4-(4-hydroxybenzyl)-2-oxazolidinone

Übersicht

Beschreibung

AB-PINACA 3-Carboxyindazol-Metabolit: ist ein synthetischer Cannabinoid-Metabolit. Es ist ein Derivat von AB-PINACA, einer Verbindung, die zur Indazol-Familie gehört. Dieser Metabolit wird häufig als analytischer Referenzstandard in forensischen und Forschungsanwendungen verwendet .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: : Die Synthese von AB-PINACA 3-Carboxyindazol-Metabolit beinhaltet die Hydrolyse von AB-PINACA. Die Reaktion findet typischerweise unter sauren oder basischen Bedingungen statt und führt zur Bildung des Carboxyindazol-Derivats .

Industrielle Produktionsmethoden: Der Prozess beinhaltet großtechnische Hydrolysereaktionen unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of AB-PINACA 3-carboxyindazole metabolite involves the hydrolysis of AB-PINACA. The reaction typically occurs under acidic or basic conditions, leading to the formation of the carboxyindazole derivative .

Industrial Production Methods: The process involves large-scale hydrolysis reactions under controlled conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Häufige Reagenzien und Bedingungen

Oxidation: Zu den gängigen Oxidationsmitteln gehören Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Verschiedene Halogenierungsmittel und Nucleophile werden bei Substitutionsreaktionen eingesetzt.

Hauptprodukte

Hydroxylierte Derivate: Durch Oxidation gebildet.

Reduzierte Indazol-Derivate: Durch Reduktion gebildet.

Substituierte Indazol-Derivate: Durch Substitutionsreaktionen gebildet.

Wissenschaftliche Forschungsanwendungen

AB-PINACA 3-Carboxyindazol-Metabolit wird hauptsächlich in der forensischen und toxikologischen Forschung eingesetzt. Es dient als Referenzstandard zur Identifizierung und Quantifizierung von synthetischen Cannabinoiden in biologischen Proben . Zusätzlich wird es in Studien verwendet, die den Metabolismus und die Pharmakokinetik von synthetischen Cannabinoiden untersuchen .

Wirkmechanismus

Der Wirkmechanismus von AB-PINACA 3-Carboxyindazol-Metabolit beinhaltet seine Wechselwirkung mit Cannabinoid-Rezeptoren, insbesondere CB1-Rezeptoren . Die Verbindung zeigt eine hohe Affinität und volle Agonistenaktivität an diesen Rezeptoren, was zu verschiedenen pharmakologischen Wirkungen führt . Der Metabolit ist auch dafür bekannt, aktive Phase-I-Metabolite zu produzieren, die eine signifikante Aktivität an CB1-Rezeptoren behalten .

Wissenschaftliche Forschungsanwendungen

AB-PINACA 3-carboxyindazole metabolite is primarily used in forensic and toxicological research. It serves as a reference standard for the identification and quantification of synthetic cannabinoids in biological samples . Additionally, it is used in studies investigating the metabolism and pharmacokinetics of synthetic cannabinoids .

Wirkmechanismus

The mechanism of action of AB-PINACA 3-carboxyindazole metabolite involves its interaction with cannabinoid receptors, particularly CB1 receptors . The compound exhibits high affinity and full agonist activity at these receptors, leading to various pharmacological effects . The metabolite is also known to produce active phase I metabolites that retain significant activity at CB1 receptors .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-Fluor-AB-PINACA 3-Carboxyindazol-Metabolit: Ein fluoriertes Analog mit ähnlichen Eigenschaften.

ADB-PINACA: Ein weiteres synthetisches Cannabinoid mit einer ähnlichen Indazol-Struktur.

5F-ADB-PINACA: Ein fluoriertes Analog von ADB-PINACA.

Einzigartigkeit: : AB-PINACA 3-Carboxyindazol-Metabolit ist einzigartig aufgrund seines spezifischen Stoffwechselprofils und seiner hohen Affinität zu CB1-Rezeptoren . Seine Fähigkeit, aktive Metaboliten zu produzieren, die eine signifikante pharmakologische Aktivität behalten, unterscheidet es von anderen synthetischen Cannabinoiden .

Biologische Aktivität

(S)-(-)-4-(4-hydroxybenzyl)-2-oxazolidinone, also known as (S)-4-(4-hydroxybenzyl)oxazolidine-2,5-dione, is a chiral compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the oxazolidine-2,5-dione class, characterized by a unique structure that includes a hydroxybenzyl group. This structure is significant as it suggests potential interactions with various biological targets, enhancing its pharmacological profile.

| Property | Details |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 219.23 g/mol |

| CAS Number | 3415-08-5 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The hydroxybenzyl group can form hydrogen bonds with active sites on target proteins, potentially modulating their activity. The oxazolidine ring contributes to the compound's stability and binding affinity.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes.

- Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing physiological responses.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance, studies have shown that derivatives of oxazolidinones can induce apoptosis in cancer cells and arrest the cell cycle at specific phases.

Case Study:

A study evaluated the cytotoxic effects of oxazolidinone derivatives against several human cancer cell lines (MGC-803, CNE-2, SK-OV-3). The results revealed that certain derivatives exhibited IC values ranging from 3.82 to 17.76 µM, demonstrating potent antiproliferative effects compared to the standard drug cisplatin .

| Cell Line | IC (µM) | Selectivity Ratio (Cancer/Normal) |

|---|---|---|

| MGC-803 | 3.82 | >25 |

| CNE-2 | 17.76 | >10 |

| SK-OV-3 | 4.66 | >20 |

| NCI-H460 | 8.44 | >15 |

Antimicrobial Activity

The compound also displays antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Research Findings:

Studies have reported that oxazolidinone derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed effective inhibition of Staphylococcus aureus biofilm formation .

Structure-Activity Relationship (SAR)

The presence of the hydroxybenzyl group is crucial for enhancing the biological activity of this compound. Modifications to this group can significantly impact the compound's efficacy against targeted biological pathways.

Notable SAR Findings:

- Hydroxy Group: Essential for interaction with biological targets.

- Benzyl Substitution: Variations in substitution patterns can alter potency and selectivity.

Eigenschaften

IUPAC Name |

(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9-3-1-7(2-4-9)5-8-6-14-10(13)11-8/h1-4,8,12H,5-6H2,(H,11,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLCXHWYPWVJDL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472141 | |

| Record name | (S)-(-)-4-(4-hydroxybenzyl)-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187332-12-3 | |

| Record name | (S)-(-)-4-(4-hydroxybenzyl)-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.